Bithionol

Descripción general

Descripción

Bithionol is an antibacterial, anthelmintic, and algaecide . It is used to treat Anoplocephala perfoliata (tapeworms) in horses and Fasciola hepatica (liver flukes) . It was formerly marketed as an active ingredient in various topical drug products, but was shown to be a potent photosensitizer with the potential to cause serious skin disorders .

Synthesis Analysis

A study aimed to explore the potential targets of bithionol in Staphylococcus aureus synthesized four bithionol biotinylated probes . The detailed steps of synthesizing these four bithionol biotinylated probes were shown in the supplementary materials .Molecular Structure Analysis

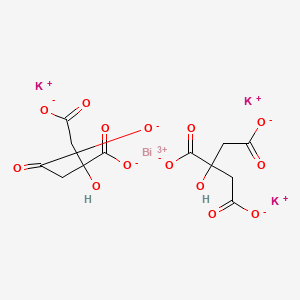

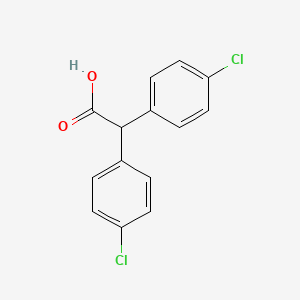

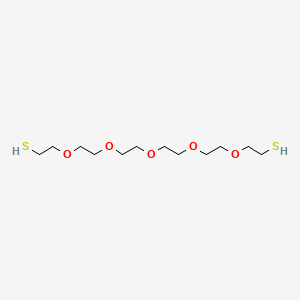

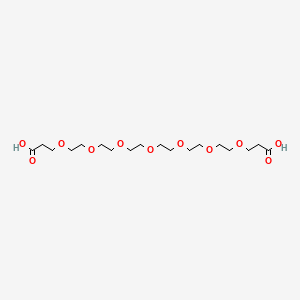

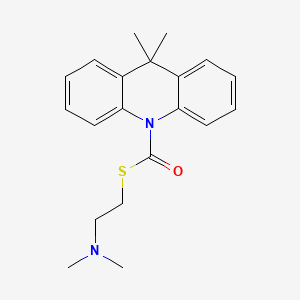

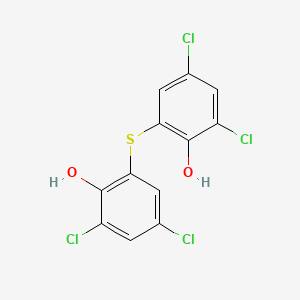

Bithionol has two aromatic rings with a sulfur atom bonded between them and multiple chlorine ions and hydroxyl groups attached to the phenyl groups .Chemical Reactions Analysis

Bithionol has been shown to be a potent inhibitor of soluble adenylyl cyclase, an intracellular enzyme important in the catalysis of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . The methods used for the analysis of hazardous compounds in cosmetics vary widely. For example, to analyze bithionol, a renewable method that can be used is sweeping-micellar electrokinetic chromatography (sweeping-MEKC) .Physical And Chemical Properties Analysis

Bithionol has a molecular formula of C12H6Cl4O2S and a molecular weight of 356.05 . It has a solubility of 71 mg/mL in DMSO . The density of Bithionol is 1.8±0.1 g/cm3 .Aplicaciones Científicas De Investigación

- Bithionol has demonstrated potent antimicrobial effects against Mycobacterium abscessus, a multidrug-resistant nontuberculous mycobacterium (NTM) responsible for various human infections .

- Bithionol acts as an inhibitor of host caspases, reducing the pathogenicity of several agents, including:

- Bithionol inhibits soluble adenylyl cyclase, an intracellular enzyme involved in ATP-to-cAMP conversion .

Antimicrobial Activity

Toxin Inhibition

Adenylyl Cyclase Inhibition

Staphylococcus aureus Target Exploration

Biofilm Eradication

Mecanismo De Acción

Target of Action

Bithionol primarily targets the soluble adenylyl cyclase (sAC) . This intracellular enzyme plays a crucial role in the catalysis of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . In addition, Bithionol has been found to interact with other proteins in Staphylococcus aureus, such as Protein translocase subunit SecA 1 (secA1), Alanine–tRNA ligase (alaS), and DNA gyrase subunit A (gyrA) .

Mode of Action

Bithionol inhibits sAC, which is uniquely activated by bicarbonate . It binds to the bicarbonate binding site of sAC, causing competitive inhibition with the usual bicarbonate substrate . This interaction leads to a conformational change that interferes with the ability of the active site of sAC to bind ATP and convert it into cAMP . Bithionol’s large size allows it to reach through a small channel in the sAC and interfere with the binding of ATP, preventing its conversion to cAMP .

Biochemical Pathways

The inhibition of sAC by Bithionol affects various biochemical pathways. The cAMP formed by sAC is associated with several biological processes, including the capacitation of sperm, eye pressure regulation, acid-base regulation, and astrocyte/neuron communication . By inhibiting sAC, Bithionol disrupts these processes.

Pharmacokinetics

Bithionol is readily absorbed from the gastrointestinal tract and is widely distributed throughout the body, with peak blood concentrations achieved 4-8 hours after oral administration . .

Result of Action

Bithionol’s action results in significant molecular and cellular effects. It causes dose-dependent cytotoxicity against various cancer cell lines . It also exhibits potent antibacterial and anti-biofilm activities . Furthermore, it has been shown to inhibit the growth of Mycobacterium abscessus .

Action Environment

The environment can influence the action, efficacy, and stability of Bithionol. It’s worth noting that the effectiveness of Bithionol can vary depending on the specific biological environment it is introduced to, such as the type of cells or organisms it interacts with .

Safety and Hazards

Direcciones Futuras

Bithionol has been shown to have antibacterial and anti-biofilm activities against S. aureus . The study suggests that Bithionol-paclitaxel combination therapy may be effective in sensitizing ovarian cancer cells to paclitaxel treatment, thus mitigating some of the toxic effects associated with high doses of paclitaxel .

Propiedades

IUPAC Name |

2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O2S/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIOVJDNOJYLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

[Cl2C6H2(OH)]2S, C12H6Cl4O2S | |

| Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021342 | |

| Record name | Bithionol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2'-thiobis(4,6-dichlorophenol) appears as white or grayish white crystalline powder with a very faint aromatic or phenolic odor. (NTP, 1992), White or grayish-white, crystalline powder; [HSDB] | |

| Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bithionol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Sol in dil caustic soln. A 4% sodium hydroxide soln will dissolve 16.2% bithionol. 15.0 g/100 ml acetone; 19.0 g/100 ml polysorbate 80; 72.5 g/100 ml dimethylacetamide; 5.0 g/100 ml lanolin at 42 °C; 4.0 g/100 ml pine oil; 1.0 g/100 ml corn oil; 0.5 g/100 ml propylene glycol; 0.3 g/100 ml 70% ethanol, Freely sol in ether; sol in chloroform and dilute soln of fixed alkali hydroxides, In water, 4 mg/L at 25 °C | |

| Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bithionol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04813 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BITHIONOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.73 (NTP, 1992) - Denser than water; will sink, 1.73 at 25 °C/4 °C | |

| Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BITHIONOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.1e-09 mmHg at 99 °F (NTP, 1992), 1.1X10-9 mm Hg at 37 °C | |

| Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BITHIONOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Bithionol interferes with the neuromuscular physiology of helminths /(the target species)/, impairs egg formation, and may cause the protective cuticle covering the worms to become defective. At the biochemical level, oxidative phosphorylation is inhibited, and the bithionol molecule can chelate iron so that it may inactivate iron-containing enzyme systems., /In the target species,/ bithionol treatment of adult worms in vivo decreases glycolytic and oxidative metabolism. Specifically, succinate oxidation is inhibited. Although the exact mode of action of bithionol is not known, it is suggested that it may depend on phenolic OH groups acting as acceptors of hydrogen that otherwise would enter into reactions associated with succinate oxidation. Interference of these reactions perhaps deprives the fluke of the necessary quantity of energy for maintenance of life. | |

| Record name | BITHIONOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Bithionol | |

Color/Form |

White or grayish-white, crystalline powder | |

CAS RN |

97-18-7 | |

| Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bithionol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bithionol [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bithionol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04813 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bithionol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bithionol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-thiobis[4,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bithionol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bithionol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BITHIONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMT77LS62O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BITHIONOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

365.9 to 367.7 °F (NTP, 1992), 188 °C | |

| Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bithionol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04813 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BITHIONOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Bithionol against parasites?

A1: Bithionol primarily targets the anaerobic carbohydrate metabolism pathway in parasites like Ascaris lumbricoides suum by inhibiting NADH-fumarate reductase (NADH-FR). [] It acts as a competitive inhibitor to Rhodoquinone (RQ), a crucial component for electron transfer from NADH to fumarate in this pathway. [] This inhibition disrupts energy production and ultimately leads to parasite death.

Q2: How does Bithionol exert its fungicidal activity?

A2: Research suggests that Bithionol exhibits fungicidal activity against Cryptococcus neoformans by targeting multiple NAD-dependent dehydrogenases. [] These enzymes are crucial for maintaining sugar nutrient homeostasis in the fungus. By inhibiting these enzymes, Bithionol disrupts vital metabolic processes, leading to fungal cell death.

Q3: Does Bithionol affect mammalian cells?

A3: While Bithionol exhibits membrane-disrupting properties, it demonstrates selectivity towards bacterial membranes compared to mammalian membranes. [] This selectivity stems from the presence of cholesterol in mammalian cell membranes, which is absent in bacterial membranes. [] Bithionol effectively embeds itself in bacterial-mimic lipid bilayers, causing membrane permeabilization and increased fluidity, ultimately leading to bacterial cell death. []

Q4: What is the molecular formula and weight of Bithionol?

A4: The molecular formula of Bithionol is C12H6Cl4O2S, and its molecular weight is 358.05 g/mol.

Q5: How does the incorporation of Bithionol into polymers affect their properties?

A5: Incorporating Bithionol into polymers like polycarbonates, polyesters, and polyurethanes can impart desirable properties. For instance, an alternating copolycarbonate of Bithionol and poly(ethylene glycol) (PEG) exhibits water solubility and characteristics similar to low-density polyethylene. [] This modification highlights the potential of Bithionol-containing polymers as biocompatible materials.

Q6: What factors influence the hydrolysis rate of Bithionol-containing polymers?

A6: The hydrolysis rate of Bithionol-containing polymers, including polyesters, polycarbonates, and polyurethanes, is primarily determined by their water solubility and degree of swelling. [] For instance, the alternating copolycarbonate of Bithionol and PEG 4000 demonstrated a hydrolysis rate of 1.62 L/mol/min at pH 10, highlighting the impact of pH on the degradation process. []

Q7: Does Bithionol exhibit any catalytic properties?

A7: Currently, there is no scientific evidence suggesting that Bithionol possesses inherent catalytic properties. Its primary mode of action revolves around inhibiting specific enzymes in target organisms, as described in previous answers.

Q8: Have there been any computational studies on Bithionol's interaction with its targets?

A8: Yes, all-atom molecular dynamics (MD) simulations have been employed to investigate the interaction of Bithionol with bacterial and mammalian cell membranes. [] These simulations revealed that Bithionol effectively penetrates and embeds itself in bacterial-mimic lipid bilayers, leading to membrane disruption, while demonstrating limited interaction with cholesterol-rich mammalian-mimic lipid bilayers. []

Q9: Is there any information available regarding the structure-activity relationship of Bithionol and its analogs?

A9: Limited information is available on specific structure-activity relationships for Bithionol and its analogs within the provided research articles. Further studies focusing on modifications to the Bithionol structure and their impact on activity, potency, and selectivity are necessary to establish a comprehensive understanding of its SAR.

Q10: Are there any SHE concerns regarding the use and disposal of Bithionol?

A10: While the provided research doesn't explicitly detail SHE regulations for Bithionol, it's crucial to handle and dispose of the compound responsibly following established guidelines for pharmaceuticals and/or potentially hazardous materials.

Q11: What is known about the absorption and excretion of Bithionol in humans?

A11: Research has shown that Bithionol undergoes metabolic detoxification in humans, with Bithionol-monoglucuronide identified as a metabolite in urine. [] This finding suggests that Bithionol is at least partially eliminated via glucuronidation, a common detoxification pathway in the liver.

Q12: What is the in vitro efficacy of Bithionol against Neoparamoeba spp., the causative agent of Amoebic Gill Disease (AGD)?

A12: Bithionol exhibited significant in vitro toxicity against Neoparamoeba spp. at concentrations ranging from 0.1 to 10 mg/L over 72 hours. [] This efficacy was comparable to freshwater treatment, a standard treatment for AGD. []

Q13: How effective is Bithionol as a treatment for AGD in Atlantic salmon?

A13: Studies on Atlantic salmon demonstrated that a 2-week prophylactic or therapeutic treatment of Bithionol at 25 mg/kg feed effectively delayed the onset of AGD pathology and reduced the percentage of gill filaments with lesions. [] Furthermore, combining Bithionol with a 3-hour freshwater bath significantly reduced amoeba numbers and improved gill health compared to controls. []

Q14: Are there any known cases of resistance development to Bithionol?

A14: While the provided research papers don't explicitly mention resistance development to Bithionol, it's crucial to consider the possibility, as with any antimicrobial agent. Further research is necessary to investigate the potential for resistance emergence and elucidate the underlying mechanisms.

Q15: What are the potential side effects of Bithionol in humans?

A15: Bithionol, while generally well-tolerated, can cause side effects such as diarrhea, abdominal pain, and other gastrointestinal disturbances. [, , , , ] In rare instances, it can lead to hepatitis. []

Q16: What drug delivery methods have been explored for Bithionol?

A16: Research has explored both oral and bath administration of Bithionol for treating parasitic infections in fish. [, , ] Bithionol has also been incorporated into polymers for potential drug delivery applications. [] Further research is needed to optimize delivery systems for improved efficacy and targeted delivery.

Q17: Are there any biomarkers associated with Bithionol's efficacy or toxicity?

A17: Studies have investigated the use of glutathione (GSH), erythrocyte glutathione S-transferase (GST), and serum gamma-glutamyl transferase (GGT) as potential biomarkers for monitoring therapeutic response and toxicity in fascioliasis patients treated with Bithionol. [] Results suggest that these parameters can be helpful in assessing treatment efficacy and potential adverse effects.

Q18: What analytical methods are used to determine Bithionol residues in food products?

A18: High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) has been successfully employed to determine Bithionol residues in animal-origin food products like muscle, offal, and milk. [] This method offers high sensitivity and reliability for quantifying Bithionol levels, ensuring food safety.

Q19: What is the environmental impact of Bithionol?

A19: While the provided research doesn't extensively cover the environmental impact of Bithionol, it's crucial to consider its potential effects on aquatic ecosystems, considering its use in treating fish parasites. Further research is needed to assess its ecotoxicological profile and develop strategies for mitigating any negative impacts.

Q20: How does the solubility of Bithionol affect its antimicrobial activity?

A20: Lauricdiethanolamide has been shown to potentiate the antimicrobial activity of Bithionol by increasing its solubility in cellular fluids. [] This increased solubility allows for faster diffusion of Bithionol through the cell wall, enhancing its effectiveness against microorganisms.

Q21: Have any analytical methods for Bithionol been validated?

A21: The HPLC-MS/MS method for determining Bithionol residues in animal-origin food products has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its reliability and suitability for this application. []

Q22: Does Bithionol elicit any immunological responses?

A22: While the provided research doesn't specifically address the immunogenicity of Bithionol, one study on human fascioliasis observed a shift in T cell subsets within liver biopsies following Bithionol treatment. [] This observation suggests a potential immunomodulatory effect of the drug, warranting further investigation.

Q23: Are there any known interactions between Bithionol and drug transporters or drug-metabolizing enzymes?

A23: The provided research doesn't delve into the specific interactions of Bithionol with drug transporters or drug-metabolizing enzymes. This aspect necessitates further investigation to understand potential pharmacokinetic interactions and optimize its use in combination therapies.

Q24: What is known about the biocompatibility and biodegradability of Bithionol?

A24: While the provided research doesn't offer comprehensive data on Bithionol's biocompatibility and biodegradability, its incorporation into polymers with potential for controlled drug release suggests a degree of compatibility with biological systems. [] Further research is necessary to fully assess its biocompatibility and biodegradation profile.

Q25: Are there any viable alternatives to Bithionol for its various applications?

A25: Several alternatives to Bithionol exist for treating parasitic infections, including Praziquantel, Niclosamide, and Albendazole, each with its efficacy and safety profile. [, , , ] The choice of treatment depends on the specific parasite, the severity of infection, and individual patient factors.

Q26: What are some key milestones in the research and development of Bithionol?

A26: Key milestones in Bithionol research include its initial development as an anthelmintic agent, its subsequent exploration for treating bacterial and fungal infections, and its more recent investigation as a potential anticancer agent. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.